molecular formula C25H24ClNO2 B2943183 2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 380436-75-9

2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2943183
CAS No.: 380436-75-9
M. Wt: 405.92
InChI Key: NWARGEGVLYRRED-UHFFFAOYSA-N
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Description

This compound is a tetrahydroacridine derivative featuring a tert-butyl group at position 2, a 3-chlorophenylmethylidene substituent at position 4, and a carboxylic acid moiety at position 7. Its IUPAC name is (4E)-2-tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid . The tetrahydroacridine core is synthesized via cyclization of anthranilic acid and cyclohexanone using POCl₃, followed by substitution and condensation reactions to introduce functional groups . This scaffold is of pharmacological interest due to structural similarities to tacrine, a known acetylcholinesterase (AChE) inhibitor .

Properties

IUPAC Name

(4Z)-2-tert-butyl-4-[(3-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO2/c1-25(2,3)17-13-16(11-15-7-6-8-18(26)12-15)23-20(14-17)22(24(28)29)19-9-4-5-10-21(19)27-23/h4-12,17H,13-14H2,1-3H3,(H,28,29)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWARGEGVLYRRED-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1C/C(=C/C2=CC(=CC=C2)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 380436-75-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24ClNO2, with a molecular weight of approximately 405.92 g/mol. The structure features a tetrahydroacridine core with a tert-butyl group and a chlorophenyl substituent, which are crucial for its biological activity.

Pharmacological Effects

  • Anticholinesterase Activity : Research has indicated that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This property is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that certain derivatives can have IC50 values lower than that of donepezil, a commonly used AChE inhibitor .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, it has been observed to induce apoptosis in human breast cancer cells, suggesting potential as an anticancer agent. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators in cellular models. This activity suggests potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit cholinesterases is primarily due to its structural features that allow effective binding to the active site of these enzymes.
  • Induction of Apoptosis : Its cytotoxic effects are linked to the modulation of apoptotic pathways and mitochondrial dysfunction.

Case Studies

  • Study on Neuroprotective Effects : A study published in Molecules explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it significantly reduced neuronal cell death and improved cell viability in models exposed to oxidative stress .
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects against various cancer cell lines. The compound showed selective toxicity towards breast cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .

Data Table

Biological ActivityIC50 Value (µM)Reference
AChE Inhibition6.21
BuChE Inhibition5.51
Cytotoxicity (Breast Cancer)Not specified
Anti-inflammatory ActivityNot specified

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and properties are influenced by substituents on the acridine core. Key analogs include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key References
Target Compound 3-Chlorophenylmethylidene C₂₅H₂₃ClNO₂ 408.91 g/mol
4-[(4-Nitrophenyl)methylidene] analog 4-Nitrophenylmethylidene C₂₁H₁₆N₂O₄ 360.36 g/mol
4-[(4-tert-Butylphenyl)methylidene] analog 4-tert-Butylphenylmethylidene C₂₅H₂₅NO₂ 371.47 g/mol
1,2,3,4-Tetrahydroacridine-9-carboxylic acid None (parent structure) C₁₄H₁₃NO₂ 227.26 g/mol

Key Observations :

  • Chlorine Substitution : The 3-chlorophenyl group in the target compound balances lipophilicity and electronic effects, optimizing interactions with AChE’s peripheral anionic site .

Divergence in Steps :

  • The 4-nitrophenyl analog requires nitrobenzaldehyde for condensation, necessitating controlled reaction conditions to avoid over-oxidation .
  • The tert-butylphenyl analog uses 4-tert-butylbenzaldehyde, which introduces steric challenges during purification .

Q & A

Q. How to ensure compliance with international chemical regulations during interdisciplinary research?

  • Methodological Answer : Review ECHA guidelines for hazard classification and disposal. Document all procedures in alignment with the Chemical Hygiene Plan, including waste segregation (e.g., halogenated vs. non-halogenated solvents). Regular audits and training on updates to regulations (e.g., REACH) are mandatory .

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